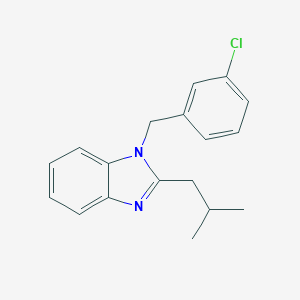
1-(3-chlorobenzyl)-2-isobutyl-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-chlorobenzyl)-2-isobutyl-1H-benzimidazole, commonly known as CBB, is a chemical compound that has gained significant attention in scientific research. It is a benzimidazole derivative that has shown potential in various biological applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Applications De Recherche Scientifique
CBB has shown potential in various scientific research applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. CBB has also been found to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Moreover, CBB has shown potential in cancer treatment by inducing apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of CBB is not fully understood. However, it has been suggested that CBB exerts its biological activities by inhibiting specific enzymes or signaling pathways. For instance, CBB has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of pro-inflammatory cytokines. CBB has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
CBB has been reported to exhibit various biochemical and physiological effects. For instance, CBB has been found to reduce the production of reactive oxygen species (ROS) in cells, which can damage cellular components such as DNA, proteins, and lipids. CBB has also been reported to reduce the expression of pro-inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CBB has several advantages for lab experiments. It is relatively easy to synthesize, and the yield is reported to be high. Moreover, CBB is stable under various environmental conditions, which makes it suitable for long-term storage. However, the limitations of CBB include its limited solubility in water, which can affect its bioavailability in vivo.
Orientations Futures
There are several future directions for the research on CBB. One potential direction is to investigate the structure-activity relationship of CBB and its derivatives to identify more potent compounds. Moreover, further studies are needed to elucidate the mechanism of action of CBB and its potential targets. Additionally, the in vivo efficacy and toxicity of CBB need to be evaluated to determine its potential as a therapeutic agent.
Conclusion:
In conclusion, CBB is a benzimidazole derivative that has shown potential in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities. The synthesis of CBB is relatively easy, and the yield is reported to be high. However, the limitations of CBB include its limited solubility in water. Further research is needed to fully understand the mechanism of action of CBB and its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of CBB involves the reaction of 1-(3-chlorobenzyl)-2-nitro-1H-benzimidazole with isobutylamine in the presence of a reducing agent such as palladium on carbon. The reaction is carried out under mild conditions, and the yield of CBB is reported to be high.
Propriétés
Formule moléculaire |
C18H19ClN2 |
|---|---|
Poids moléculaire |
298.8 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methyl]-2-(2-methylpropyl)benzimidazole |
InChI |
InChI=1S/C18H19ClN2/c1-13(2)10-18-20-16-8-3-4-9-17(16)21(18)12-14-6-5-7-15(19)11-14/h3-9,11,13H,10,12H2,1-2H3 |
Clé InChI |
NASVFYZJIYSVOA-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
SMILES canonique |
CC(C)CC1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Biphenyl-4-yl{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}methanone](/img/structure/B229468.png)
methanone](/img/structure/B229471.png)
![1-({1-[(4-Nitrophenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B229474.png)
![(4-Methylpiperazino){1-[(4-nitrophenyl)sulfonyl]-3-piperidyl}methanone](/img/structure/B229476.png)


![1-[1-(3-Nitrobenzyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B229484.png)
![1-(2-Methoxyphenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229486.png)
![1-(2-Methoxyphenyl)-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229487.png)
![2-{4-[1-(4-Nitrobenzyl)-4-piperidinyl]-1-piperazinyl}ethanol](/img/structure/B229488.png)
![2-{4-[1-(3-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229489.png)
![2-{4-[1-(2-Nitrobenzyl)piperidin-4-yl]piperazin-1-yl}ethanol](/img/structure/B229490.png)
![1-[1-(4-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229492.png)
![1-[1-(2-Nitrobenzyl)-4-piperidinyl]azepane](/img/structure/B229493.png)